molecular formula C9H13NOS B14374839 2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine CAS No. 89996-51-0

2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine

Cat. No.: B14374839
CAS No.: 89996-51-0
M. Wt: 183.27 g/mol
InChI Key: JLOTXLFYISRYGY-UHFFFAOYSA-N
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Description

2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are often explored for their potential medicinal applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentanone derivative with ethoxyamine and sulfur sources under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.

Scientific Research Applications

2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine
  • 2-Propoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine
  • 2-Butoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine

Uniqueness

2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable subject for research.

Properties

CAS No.

89996-51-0

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2-ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine

InChI

InChI=1S/C9H13NOS/c1-2-11-9-10-8-5-3-4-7(8)6-12-9/h2-6H2,1H3

InChI Key

JLOTXLFYISRYGY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(CCC2)CS1

Origin of Product

United States

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